N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide
Description
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide is a synthetic acetamide derivative characterized by a unique ethoxy-bridged diphenylether backbone. Its structure features two acetamide groups: one attached to a 5-nitro-substituted phenyl ring and another to a phenyl group connected via an ethoxy spacer. This compound’s design integrates nitro and acetamide functionalities, which are common in pharmaceuticals and agrochemicals for their electronic and hydrogen-bonding properties .
Properties
IUPAC Name |
N-[2-[2-(2-acetamidophenoxy)ethoxy]-4-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-12(22)19-15-5-3-4-6-17(15)26-9-10-27-18-11-14(21(24)25)7-8-16(18)20-13(2)23/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZTFLCNVOQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the nitration of phenol derivatives, followed by acylation and subsequent etherification reactions . The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and acylation processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetamides and nitroanilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Molecular Architecture
a) N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide ()
- Structure: Shares the ethoxy-phenoxy backbone but substitutes the nitro group with a 4-acetamidophenoxy moiety.
- Molecular Formula : C20H24N2O5 (MW: 372.42 g/mol).
- Key Difference: The nitro group in the target compound (5-position) versus the 4-acetamido group in this analog alters electronic distribution and steric bulk.
b) Diamfenetide (N-[4-[2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide) ()
- Structure : Ethoxy-linked phenyl rings with acetamide groups at the 4-position.
- Pharmacological Role : Used as an anthelmintic in veterinary medicine.
- Comparison : The 4-position substitution in Diamfenetide contrasts with the 2-position acetamido and 5-nitro groups in the target compound. This positional variance may influence metabolic stability and bioavailability .
c) N,N'-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis-acetamide ()
- Structure : Symmetric ethoxy-bridged bis-acetamide without nitro substituents.
- This compound’s higher symmetry may enhance crystallinity compared to the asymmetric target compound .
Functional Group Modifications
a) 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) ()
- Structure: Contains a 4-nitrophenylacetamide linked to a hydroxy-methylphenoxy group.
- The hydroxyl group introduces additional hydrogen-bonding capacity, which may enhance aqueous solubility compared to the target compound’s ethoxy spacer .
b) N-[2-(Ethylmethylamino)-5-nitrophenyl]acetamide (CAS 21353-89-9) ()
- Structure: Features a nitro group at the 5-position but replaces the ethoxy-phenoxy chain with an ethylmethylamino group.
- Key Difference: The amino group introduces basicity, altering pH-dependent solubility.
Crystallographic and Hydrogen-Bonding Profiles
a) N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide ()
- Crystal Structure : Exhibits intermolecular N–H⋯O and C–H⋯π interactions, with dihedral angles of 70.0° (acetamide vs. phenyl) and 37.4° (between phenyl rings).
- Comparison : The target compound’s ethoxy bridge may introduce conformational flexibility, reducing planarity and altering hydrogen-bonding networks. This could impact crystalline packing and dissolution rates .
Pharmacological and Physicochemical Properties
Biological Activity
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide, also known by its CAS number 2268817-89-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research shows that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and inflammation.
Neuroprotective Effects
In animal models, this compound has demonstrated neuroprotective effects. It was found to modulate neurotransmitter levels and improve cognitive function in models of neurodegenerative diseases. Specifically, it showed promise in enhancing synaptic plasticity and reducing neuroinflammation markers.
Case Studies
- Neuroprotection in Rodent Models : A study involving rodents subjected to induced oxidative stress showed that administration of the compound significantly improved survival rates and cognitive functions compared to control groups. The study highlighted alterations in gene expression related to neuroprotection, notably an upregulation of genes associated with antioxidant defenses.
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that it could be developed as a potential therapeutic agent against resistant strains.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
- Modulation of MAPK Pathways : It may also influence MAPK pathways that are involved in cell proliferation and survival.
Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 2268817-89-4 |
| Solubility | Soluble in DMSO |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus |
| Antioxidant | Scavenges free radicals |
| Neuroprotective | Improves cognitive function in rodent models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
